molecular formula C21H21N5O4S B14938906 N-[3-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-3-oxopropyl]benzamide

N-[3-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-3-oxopropyl]benzamide

Cat. No.: B14938906
M. Wt: 439.5 g/mol
InChI Key: ULMSPQOKQZCZAI-UHFFFAOYSA-N
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Description

N-[3-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-3-OXOPROPYL]BENZAMIDE is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-3-OXOPROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Pyrimidinyl Group: The pyrimidinyl group is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Coupling Reactions: The final coupling of the pyrimidinyl and sulfonyl groups with the benzamide moiety is carried out using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-3-OXOPROPYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-3-OXOPROPYL]BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-3-OXOPROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.

    Nilotinib: A selective tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

N-[3-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-3-OXOPROPYL]BENZAMIDE is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[3-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-3-oxopropyl]benzamide

InChI

InChI=1S/C21H21N5O4S/c1-15-11-13-23-21(24-15)26-31(29,30)18-9-7-17(8-10-18)25-19(27)12-14-22-20(28)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,22,28)(H,25,27)(H,23,24,26)

InChI Key

ULMSPQOKQZCZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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